molecular formula C8H13ClF3NO B13554344 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride

Cat. No.: B13554344
M. Wt: 231.64 g/mol
InChI Key: HXKBXRMUOBAVEZ-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is a chemical compound with the molecular formula C9H14F3NO·HCl. It is characterized by the presence of a spirocyclic structure, which includes a trifluoromethyl group and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group may participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol
  • 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride

Uniqueness

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-OL hydrochloride is unique due to its specific spirocyclic structure and the presence of both trifluoromethyl and amino groups.

Properties

Molecular Formula

C8H13ClF3NO

Molecular Weight

231.64 g/mol

IUPAC Name

6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol;hydrochloride

InChI

InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6;/h5,13H,1-4,12H2;1H

InChI Key

HXKBXRMUOBAVEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)(C(F)(F)F)O)N.Cl

Origin of Product

United States

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